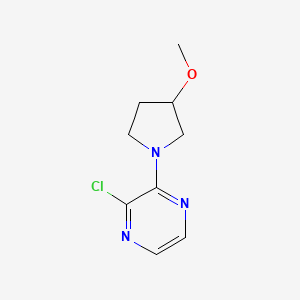

2-氯-3-(3-甲氧基吡咯烷-1-基)吡嗪

描述

2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which are similar to the structure of 2-Chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine, has been reported in the literature . The synthesis involves various methods such as halogen-metal exchange, directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, and iridium or rhodium catalyzed C-H or C-F borylation .科学研究应用

合成和结构分析

吡嗪基-咪唑并吡啶的合成

开发了一种新方法来合成 3-吡嗪基-咪唑并[1,2-a]吡啶,利用 2-氯-6-[(Z)-2-乙氧基乙烯基]吡嗪 (Collins Michael Raymond 等,2010)。

先进的合成方法

报道了一种合成 2,3-二取代吡嗪的新途径,展示了氯吡嗪的区域选择性金属化,这可能与 2-氯-3-(3-甲氧基吡咯烷-1-基)吡嗪等化合物相关 (A. Turck 等,1988)。

吡嗪衍生物的结构分析

探索了高度取代的吡唑配体及其与铂(II)和钯(II)金属离子的配合物的合成和结构,表明吡嗪衍生物在配位化学中的多功能性 (E. Budzisz 等,2004)。

生物活性和与 DNA 的相互作用

- 理化性质和抗菌性能:对吡嗪衍生物(包括氯肼基吡嗪)的研究揭示了它们与 DNA 的相互作用以及由于其理化性质和细胞毒性而用于临床的潜在应用 (Paulina Mech-Warda 等,2022)。

其他应用

抗抑郁活性

对 3,5-二苯基-2-吡唑啉衍生物(包括甲氧基和氯代取代吡唑啉)的研究表明,在小鼠模型中具有显着的抗抑郁活性,突出了吡嗪衍生物的治疗潜力 (E. Palaska 等,2001)。

基于吡嗪的推挽式生色团

对用于光电应用的基于吡嗪的荧光团的研究表明了这些化合物的合成和光物理性质,包括它们的溶剂致变色性和分子内电荷转移能力 (Kellyn M Hoffert 等,2017)。

葡萄栽培中的甲氧基吡嗪分析

对葡萄、葡萄汁和葡萄酒中的甲氧基吡嗪的研究强调了它们在香气和风味中的作用,包括分析技术和影响吡嗪含量的因素 (Davinder Sidhu 等,2015)。

吡嗪衍生物的抗疟活性

对吡咯并[1,2-a]喹喔啉、双吡咯并[1,2-a]喹喔啉、双吡啶并[3,2-e]吡咯并[1,2-a]吡嗪和双吡咯并[1,2-a]噻吩并[3,2-e]吡嗪的合成研究揭示了它们对恶性疟原虫菌株的体外抗疟活性 (J. Guillon 等,2004)。

作用机制

Target of Action

It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets in a variety of ways, leading to different biological activities .

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can affect a variety of biochemical pathways, leading to their wide range of biological activities .

Pharmacokinetics

It is known that the physicochemical parameters of pyrrolidine, a component of this compound, can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolopyrazine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

It is known that the reaction conditions for the suzuki–miyaura coupling, a method used in the synthesis of similar compounds, can be exceptionally mild and functional group tolerant .

属性

IUPAC Name |

2-chloro-3-(3-methoxypyrrolidin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-14-7-2-5-13(6-7)9-8(10)11-3-4-12-9/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBFCISDMBHFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

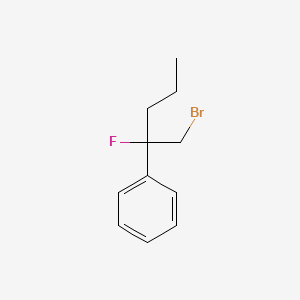

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)